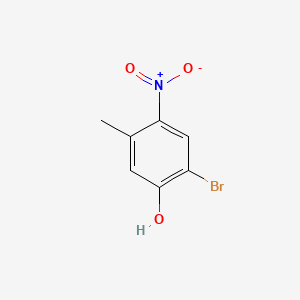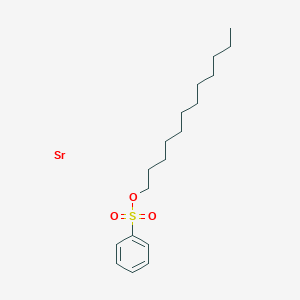
DODECYL BENZENESULFONATE STRONTIUM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DODECYL BENZENESULFONATE STRONTIUM is a chemical compound that belongs to the class of surfactants. Surfactants are compounds that lower the surface tension between two substances, such as a liquid and a gas or a liquid and a solid. This particular compound is known for its excellent wetting, dispersion, and decontamination properties, making it valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of strontium dodecyl benzene sulfonate typically involves the reaction of strontium carbonate with dodecyl benzene sulfonic acid. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of strontium dodecyl benzene sulfonate often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This continuous process allows for efficient production and consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: DODECYL BENZENESULFONATE STRONTIUM can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. It can lead to the formation of sulfonic acid derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. It can result in the formation of sulfonate salts.
Substitution: This reaction involves the replacement of one functional group with another. It can lead to the formation of different sulfonate derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various sulfonate salts and sulfonic acid derivatives, which have different properties and applications.
Applications De Recherche Scientifique
DODECYL BENZENESULFONATE STRONTIUM has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to improve the solubility of reactants and products.
Biology: Employed in cell culture and molecular biology experiments to enhance the permeability of cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants due to its excellent wetting and decontamination properties.
Mécanisme D'action
The mechanism of action of strontium dodecyl benzene sulfonate involves its ability to reduce surface tension and form micelles. Micelles are spherical aggregates of surfactant molecules that can encapsulate hydrophobic substances, making them soluble in water. This property is particularly useful in applications such as drug delivery, where hydrophobic drugs need to be transported in aqueous environments.
Comparaison Avec Des Composés Similaires
Sodium dodecyl benzene sulfonate: A widely used surfactant with similar properties but different cation.
Potassium dodecyl benzene sulfonate: Another surfactant with similar properties but different cation.
Calcium dodecyl benzene sulfonate: Similar surfactant with different cation and slightly different properties.
Uniqueness: DODECYL BENZENESULFONATE STRONTIUM is unique due to the presence of strontium, which can impart different properties compared to other cations. For example, strontium can enhance the thermal stability and mechanical strength of the compound, making it suitable for specific industrial applications where these properties are required.
Propriétés
InChI |
InChI=1S/C18H30O3S.Sr/c1-2-3-4-5-6-7-8-9-10-14-17-21-22(19,20)18-15-12-11-13-16-18;/h11-13,15-16H,2-10,14,17H2,1H3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLDFKVHXADHPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1.[Sr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3SSr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923517 |
Source


|
| Record name | Dodecyl benzenesulfonate--strontium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12068-15-4 |
Source


|
| Record name | Dodecyl benzenesulfonate--strontium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
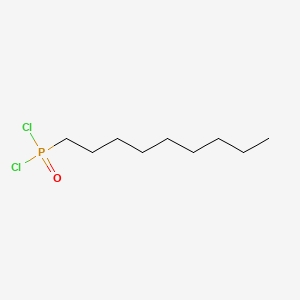
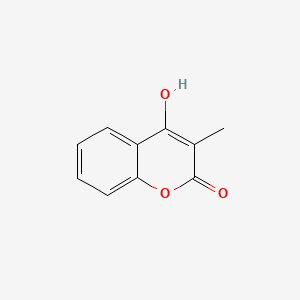
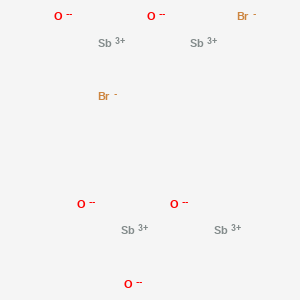
![(3R,4R,5S)-3,4-bis(trimethylsilyloxy)-5-[(1S,2R)-1,2,3-tris(trimethylsilyloxy)propyl]oxolan-2-one](/img/structure/B576547.png)
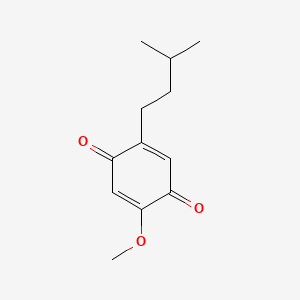
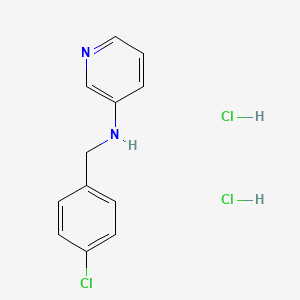
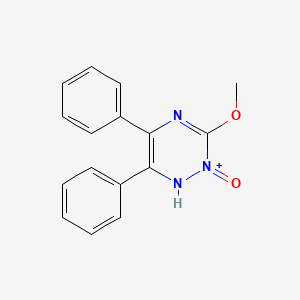
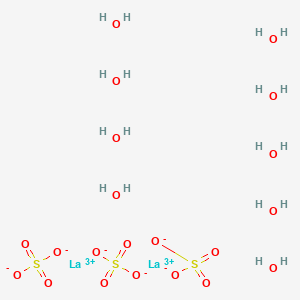
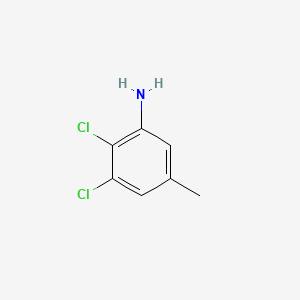
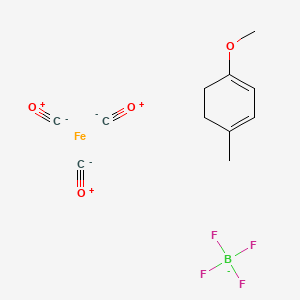
![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4R,5S)-rel-(9CI)](/img/no-structure.png)
![methyl (3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B576559.png)
